
(3-Methyl-1,2-thiazol-5-yl)methanol
Übersicht
Beschreibung
(3-Methyl-1,2-thiazol-5-yl)methanol is an organic compound with the molecular formula C5H7NOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-thiazol-5-yl)methanol typically involves the reaction of 3-methyl-1,2-thiazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methyl-1,2-thiazole-5-carboxylic acid.
Reduction: Formation of 3-methyl-1,2-thiazol-5-ylmethane.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,2-thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3-Methyl-1,2-thiazole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(3-Methyl-1,2-thiazol-5-ylmethane): Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness: (3-Methyl-1,2-thiazol-5-yl)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Biologische Aktivität
(3-Methyl-1,2-thiazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biochemical properties, mechanisms of action, and various biological effects of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiazole ring with a methyl group at position 3 and a hydroxymethyl group at position 5. Its molecular formula is , which contributes to its diverse reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Interaction : It has been shown to inhibit or activate several enzymes involved in metabolic pathways, which can lead to significant alterations in cellular functions.
- DNA Interaction : Similar to other thiazole derivatives, it may interact with DNA and topoisomerase II, potentially leading to DNA damage and subsequent cell death.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its effectiveness varies against different microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 3.92–4.01 mM |
Aspergillus niger | 4.01–4.23 mM |
Staphylococcus aureus | MIC 25 μg/mL |
Studies have found that while it shows some activity against fungi and bacteria, it is generally less effective than established antimicrobial agents like fluconazole and ciprofloxacin .
Case Studies and Research Findings
- Antifungal Activity : A study evaluated the antifungal properties of various thiazole derivatives, including this compound. While the results were inconclusive regarding its efficacy compared to other compounds, it highlighted the need for further exploration into its antifungal potential.
- Cellular Effects : In laboratory settings, the compound was observed to modulate cellular metabolism and gene expression significantly. For instance, at lower doses, it appeared to enhance cellular functions, while higher doses led to toxicity .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility profile may influence its bioavailability and therapeutic applications.
Eigenschaften
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZIRNAGXQUADH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559143 | |
Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-60-0 | |
Record name | 3-Methyl-5-isothiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17265-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.